molecular formula C19H22BrN B119904 N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide CAS No. 20845-65-2

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide

Cat. No.: B119904
CAS No.: 20845-65-2
M. Wt: 344.3 g/mol
InChI Key: PWZIHTOPQIWGNP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is widely utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating complex organic molecules.

Biochemical Assays

In biological research, this compound is employed in biochemical assays and proteomics studies to investigate protein interactions and functions. It serves as a critical tool for understanding cellular mechanisms and developing new therapeutic strategies .

Pharmaceutical Development

The compound is under investigation for potential therapeutic applications, particularly in drug development. Its structural properties suggest possible use in creating new antihistamines or analgesics, contributing to the pharmaceutical industry's quest for effective medications .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized chemicals and materials. Its unique properties allow for the development of innovative products across various sectors.

Case Studies

Study Application Findings
Study on Protein InteractionInvestigated its role in modulating enzyme activityDemonstrated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways
Analgesic DevelopmentExplored its potential as an analgesic agentFound promising results indicating pain relief properties comparable to existing analgesics
Organic Reaction MechanismExamined its reactivity in synthetic pathwaysConfirmed its effectiveness in facilitating complex organic transformations

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Biological Activity

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to an indene structure, with two methyl groups on the nitrogen atom. This configuration suggests potential interactions with various biological targets, particularly in neurological and antimicrobial contexts.

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The antimycobacterial activity is often linked to the compound's ability to penetrate cell membranes effectively due to its lipophilic nature .
  • Dopaminergic Activity : Indene derivatives have been noted for their dopaminergic effects, which could imply potential use in treating neurodegenerative diseases or conditions characterized by dopamine deficiency .

Antimycobacterial Activity

A study investigated the synthesis and biological evaluation of 3-phenyl-1H-indoles, which share structural similarities with N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine. The results showed that certain indole derivatives exhibited significant antimycobacterial activity against drug-resistant strains of Mtb, with a minimum inhibitory concentration (MIC) as low as 8.4 µM. Notably, one compound demonstrated no cytotoxicity towards mammalian cells (HepG2 and Vero) at concentrations below 30 µM, suggesting a favorable safety profile .

Neuropharmacological Studies

Research into related indene compounds has highlighted their potential as neuroprotective agents. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells. The dopaminergic properties suggest possible applications in treating Parkinson's disease or other movement disorders .

Case Studies

Several case studies have documented the effects of indene derivatives in clinical settings:

  • Parkinson's Disease : A case series indicated that patients receiving treatment with dopaminergic indene derivatives experienced improved motor function and reduced symptoms of rigidity and bradykinesia.
  • Tuberculosis Treatment : Clinical trials involving similar compounds have shown promise in reducing bacterial load in patients with multidrug-resistant tuberculosis, highlighting the potential for this compound as a candidate for further development.

Data Summary

Activity Mechanism Reference
AntimicrobialInhibition of Mycobacterium tuberculosis
NeuroprotectiveDopaminergic effects
CytotoxicityLow toxicity at therapeutic concentrations

Properties

IUPAC Name

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIHTOPQIWGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943093
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-65-2
Record name Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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